In-Depth Technical Guide to the Synthesis of Antimony Pentachloride from Antimony Trichloride
In-Depth Technical Guide to the Synthesis of Antimony Pentachloride from Antimony Trichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of antimony pentachloride (SbCl₅) from antimony trichloride (B1173362) (SbCl₃). The document details the core chemical principles, experimental protocols, and safety considerations for this process. It is intended to be a valuable resource for laboratory and industrial applications.
Introduction
Antimony pentachloride is a highly reactive and corrosive, colorless to pale yellow, oily liquid.[1] It serves as a potent Lewis acid and a chlorinating agent in various chemical transformations.[1] Its applications are widespread, ranging from a catalyst in organic synthesis, particularly in Friedel-Crafts reactions, to a component in the production of other antimony compounds.[2] The synthesis from antimony trichloride is a common and direct method for producing high-purity antimony pentachloride.[3]
Core Synthesis Pathway
The fundamental principle behind the synthesis of antimony pentachloride from antimony trichloride is the direct chlorination of the molten trichloride. This reaction is an oxidation-reduction process where antimony(III) is oxidized to antimony(V).
The balanced chemical equation for this reaction is:
SbCl₃ (l) + Cl₂ (g) → SbCl₅ (l)
This reaction is typically carried out by passing dry chlorine gas through molten antimony trichloride.[3] The process is exothermic and requires careful temperature control to ensure both a high yield and the safety of the operation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of antimony pentachloride from antimony trichloride.
| Parameter | Value | Notes |
| Reaction Temperature | 80 - 150 °C | The reaction is conducted above the melting point of SbCl₃ (~73 °C). A common range is 80-100 °C.[4] Temperatures up to 150 °C can be used.[4] |
| Reactant Molar Ratio | Stoichiometric | A stoichiometric amount of chlorine gas is typically used. An excess of chlorine may be employed to ensure complete conversion.[4] |
| Pressure | Atmospheric | The reaction is generally carried out at or near atmospheric pressure. |
| Yield | High | While specific percentage yields are not consistently reported in the literature, the direct chlorination is considered a high-yield process. |
| Purity of Product | >98% | With subsequent purification by vacuum distillation, a purity of over 98% can be achieved.[5] |
Detailed Experimental Protocols
This section outlines the detailed methodologies for the laboratory-scale synthesis and purification of antimony pentachloride.
Synthesis of Antimony Pentachloride
Objective: To synthesize antimony pentachloride by the direct chlorination of molten antimony trichloride.
Materials:
-
Antimony trichloride (SbCl₃), anhydrous
-
Chlorine gas (Cl₂), dry
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with a temperature controller
-
Gas inlet tube
-
Condenser (for reflux and to prevent escape of volatile reactants/products)
-
Gas outlet connected to a scrubbing system (e.g., sodium hydroxide (B78521) solution)
-
Magnetic stirrer and stir bar
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried to prevent hydrolysis of the antimony chlorides.
-
Place anhydrous antimony trichloride into the three-neck round-bottom flask equipped with a magnetic stir bar.
-
Assemble the apparatus with the gas inlet tube extending below the surface of the solid antimony trichloride, a condenser in the central neck, and a gas outlet connected to a scrubber in the third neck.
-
Flush the entire system with an inert gas, such as nitrogen or argon, to remove any moisture and air.
-
Begin heating the flask using the heating mantle to melt the antimony trichloride (melting point ~73 °C). A reaction temperature of 80-100 °C is typically maintained.[4]
-
Once the antimony trichloride is molten and at the desired temperature, slowly bubble dry chlorine gas through the liquid with continuous stirring.
-
The reaction is exothermic, and the temperature should be carefully monitored and controlled. The rate of chlorine gas addition can be adjusted to maintain the desired temperature.
-
Continue the chlorination until the reaction is complete, which can be determined by the cessation of the exothermic reaction and a change in the appearance of the liquid.
-
Once the reaction is complete, stop the flow of chlorine gas and flush the system with an inert gas to remove any unreacted chlorine.
-
Allow the crude antimony pentachloride to cool to room temperature under an inert atmosphere.
Purification by Vacuum Distillation
Objective: To purify the synthesized antimony pentachloride by removing unreacted starting material and other impurities.
Equipment:
-
Distillation apparatus suitable for vacuum distillation (including a distillation flask, fractionating column, condenser, and receiving flask)
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
Transfer the crude antimony pentachloride to the distillation flask of the vacuum distillation apparatus.
-
Assemble the apparatus, ensuring all joints are well-sealed for vacuum operation.
-
Slowly evacuate the system using a vacuum pump to the desired pressure. A pressure of around 30 mmHg is often used.
-
Begin heating the distillation flask. Antimony pentachloride will distill at a lower temperature under reduced pressure (e.g., 92 °C at 30 mmHg).
-
Collect the purified antimony pentachloride in the receiving flask.
-
After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified antimony pentachloride should be stored in a tightly sealed, dry, glass or PTFE container under an inert atmosphere.[3]
Mandatory Visualizations
Reaction Pathway
Caption: Chemical transformation of antimony trichloride to antimony pentachloride.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of SbCl₅.
Safety and Handling
Antimony pentachloride is a highly corrosive and toxic substance that requires careful handling in a controlled environment.[1]
-
Corrosivity: It reacts violently with water and moisture, releasing corrosive hydrogen chloride gas.[3] All manipulations should be carried out under anhydrous conditions.
-
Toxicity: It is toxic if inhaled, ingested, or in contact with skin.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All work should be performed in a fume hood.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as bases and oxidizing agents.[5] Containers should be made of glass or PTFE and tightly sealed under an inert atmosphere.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during quenching and disposal procedures.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Buy Antimony pentachloride | 7647-18-9 [smolecule.com]
- 3. Antimony pentachloride - Wikipedia [en.wikipedia.org]
- 4. US3787557A - Process for manufacturing of antimony trichloride - Google Patents [patents.google.com]
- 5. Buy Antimony Pentachloride Solution at Best Price - High Purity Chemical [noblechemintermediates.com]
